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MI-773 Compound Profile

MI-773 is a potent small-molecule antagonist of the MDM2-p53 interaction. The table below summarizes its

key characteristics for your experimental reference [1] [2] [3].

Property Specification

CAS Number 1303607-07-9 [1] [2]
Molecular C29H34CI2FN3Os [1] [2]
Formula

Molecular Weight  562.50 g/mol [1] [2]
Biological Target MDM2 (Ki = 0.88 nM; Kd = 8.2 nM) [2]

Primary Binds MDMZ2, disrupts p53-MDM2 interaction, stabilizes p53, induces cell cycle
Mechanism arrest/apoptosis [3]

Solubility (DMSO)  ~100 mg/mL (~177.8 mM) [2]

Solubility ~31 mg/mL (~55.1 mM) [2]
(Ethanol)

Storage (Powder) -20°C (3 years) or 4°C (2 years) [1]
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Property Specification
Storage -80°C (6 months) or -20°C (1 month) [1]
(Solution)

Nanoparticle Delivery: A Conceptual Workflow

While MI-773-specific NP studies are limited, one advanced approach for delivering p53 therapy uses
synthetic mRNA in redox-responsive lipid-polymer hybrid nanoparticles [4]. This strategy avoids potential

genomic integration and leverages high intracellular glutathione for triggered release.

The diagram below illustrates the structure of this nanoparticle and its mechanism of action for restoring p53

function.

Redox-responsive nanoparticle structure and p53 restoration mechanism

FAQs and Troubleshooting Guides

This section combines specific data on MI-773 with general principles of nanoparticle formulation.

MI-773 Handling and Formulation

Q1: How should I prepare and store MI-773 stock solutions for in vitro studies?

e Preparation: First, dissolve MI-773 in DMSO to create a concentrated stock solution (e.g., 10-50
mM). For in vitro assays, dilute this stock directly into your cell culture medium. The final DMSO
concentration should typically be kept below 0.1% to avoid cytotoxicity [3].

e Storage:

o Powder: Store at -20°C for 3 years or at 4°C for 2 years [1].
o Stock Solution: Aliquot and store at -80°C for 6 months or at -20°C for 1 month. Avoid
repeated freeze-thaw cycles [1].

e Troubleshooting (Poor Solubility in Assay): If the compound precipitates upon dilution into
agueous buffers, consider using a solubilization aid. One recommended formulation for in vivo studies
that can be adapted for in vitro use is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline,
added sequentially [2].
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Q2: What are the established ICso values for MI-773 in different cell lines?

The potency of MI-773 is highly dependent on the p53 status of the cells. It is selectively toxic to cancer
cells with wild-type p53 [1] [3].

Cell Line p53 Status Cancer Type Reported ICso (UM)
SJSA-1 Wild-type Osteosarcoma 0.092 [1]

RS4;11 Wild-type Acute Lymphoblastic Leukemia 0.089 [1]

HCT-116 Wild-type Colon Cancer 0.20[1]

IMR-32 Wild-type Neuroblastoma ~0.5-1.0[3]
SK-N-SH Wild-type Neuroblastoma ~1.0-2.0[3]
SAOS-2 Mutated/Deleted Osteosarcoma >10 [1]

PC-3 Mutated/Deleted Prostate Cancer >10 [1]

HCT-116 (p53-/-) Deleted Colon Cancer >20 [1]

Troubleshooting (Lack of Potency): If you observe a high ICso in your experiments, verify the p53 status
of your cell lines. MI-773 will be ineffective in cells with mutated or deleted p53 [1].

Nanoparticle Development and Characterization

Q3: What is a proven nanoparticle formulation for p53-targeted therapy?

While not for MI-773, a highly effective lipid-polymer hybrid NP for p53-mRNA delivery has been

developed [4]. Its composition and characteristics are summarized below:
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Component Function Example Material
Core Polymer Redox-responsive structure for stability and PDSA (cysteine-based
triggered release poly(disulfide amide)) [4]
Cationic Lipid Condenses mRNA and facilitates cytosolic GO0-C14 [4]
transport

Surface Coating Provides "stealth" properties for long circulation; Mixed DMPE-PEG & DSPE-
de-PEGylates for cell uptake PEG [4]

Payload The therapeutic agent Synthetic p53-mRNA
(chemically modified) [4]

Key Value
Characteristics

Average Size ~125 nm [4]

Key Feature Stable at pH 7.4; rapid payload release in
reductive (high GSH) environment [4]

Q4: How do I characterize and troubleshoot my nanoparticle formulation?

¢ Size and Stability: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and
polydispersity index (PDI). A stable formulation should maintain its size over days in PBS at 37°C.
Aggregation can be mitigated by optimizing the PEG density and type [4].

¢ Payload Encapsulation: Measure encapsulation efficiency using a RiboGreen assay for nucleic
acids. Poor encapsulation can be improved by adjusting the weight ratio between the cationic lipid
(e.g., GO-C14) and the payload. A ratio of 15 (G0O-C14/mRNA) has been shown to be effective [4].

¢ Biological Activity: Validate delivery efficiency with a reporter gene (e.g., EGFP-mRNA) before
using therapeutic p53-mRNA. Use flow cytometry for quantification. Low transfection efficiency
may require optimizing the NP incubation time with cells or confirming the redox-responsive release
mechanism [4].

Future Research Directions

The field of MDM?2 inhibition is evolving. To guide your research, consider these emerging trends:
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e Combination Therapies: Research is increasingly focused on combining MDM2 inhibitors like M-
773 with other agents, such as mTOR inhibitors (e.g., everolimus) or chemotherapy, to overcome
resistance and achieve synergistic effects [4] [5] [3].

¢ Novel Therapeutic Modalities: Beyond small molecules, new approaches include MDM2-targeting
proteolysis-targeting chimeras (PROTACS) and stapled peptides, which aim to degrade MDM2 or
block its interaction with p53 more effectively [5].

e Addressing Toxicity: A key challenge for MDM2 inhibitors in clinical development has been on-
target toxicity, particularly thrombocytopenia. Next-generation strategies are exploring intermittent
dosing schedules and agents with improved therapeutic windows [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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